5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound features a unique combination of an azetidine ring and a pyrazine moiety, which may contribute to its biological activities. The presence of functional groups such as ethoxy and methoxy further enhances its chemical properties and potential applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving the appropriate precursors. While specific commercial sources for this compound are not widely documented, it can be synthesized in laboratory settings using established organic synthesis techniques.
This compound can be classified as:
The synthesis of 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions.
The molecular structure of 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate features:
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups contributing to its properties.
The compound may undergo various chemical reactions typical for compounds containing heterocycles and functional groups. Potential reactions include:
Understanding these reactions is crucial for modifying the compound or synthesizing derivatives with enhanced biological activity or selectivity.
The mechanism of action for 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Research into similar compounds suggests that oxadiazoles may exhibit pharmacological activities such as anti-inflammatory or anti-cancer effects by modulating signaling pathways or inhibiting specific protein functions.
This compound is expected to have:
Key chemical properties may include:
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide insights into thermal stability.
5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate holds potential applications in:
Further research is needed to explore its full potential in medicinal chemistry and related fields.
Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, representing over 85% of clinically approved small-molecule drugs. These structures—characterized by rings containing nitrogen, oxygen, sulfur, or other heteroatoms—provide essential pharmacophoric features that enable precise interactions with biological targets. Their structural versatility allows fine-tuning of pharmacokinetic properties, target affinity, and metabolic stability. The compound 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate exemplifies this strategic integration, incorporating three distinct heterocyclic systems (1,2,4-oxadiazole, pyrazine, and azetidine) within a single molecular architecture. This hybrid design leverages the unique physicochemical and biological properties of each motif, creating a multifunctional therapeutic candidate engineered for enhanced target engagement and optimized drug-like behavior.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its exceptional metabolic stability and versatile hydrogen-bonding capabilities. This five-membered heterocycle—featuring oxygen and nitrogen atoms at positions 1 and 4—serves as a bioisostere for ester and carboxamide groups, but with superior enzymatic resistance. Its polarized N-O bond confers dipole moments of ~3.5 Debye, facilitating strong interactions with protein targets via hydrogen bond acceptance and π-stacking [6] [8].
Key pharmacological advantages include:
Table 1: Comparative Pharmacological Profile of 1,2,4-Oxadiazole Derivatives
Biological Target | Representative Compound | Key Activity (IC50/Ki) | Therapeutic Application |
---|---|---|---|
PI3K/mTOR | Gedatolisib (dual inhibitor) | PI3Kγ = 16.03 nM; mTOR = 10.9 nM [3] | Breast cancer |
Cholinesterase | Hybrid oxadiazole-cinnamate [4] | BuChE IC50 = 2.3 nM | Alzheimer’s disease |
HCV NS5B Polymerase | Pyrazine-oxadiazole hybrid [4] | IC50 = 0.69 μM | Antiviral (Hepatitis C) |
RhoA GTPase | Oxadiazole-cinnamate [4] | IC50 = 1.51 μM | Cardiovascular disease |
In the target compound, the 1,2,4-oxadiazole core links the azetidine and pyrazine moieties, creating a planar, electron-deficient spacer that likely enhances π-stacking interactions with aromatic residues in enzymatic binding pockets. This configuration is synthetically accessible through [3+2] cycloadditions between amidoximes and carboxylic acid derivatives, enabling efficient derivatization for SAR studies.
Azetidine (3-Membered N-Heterocycle):The azetidine ring—a saturated four-membered nitrogen heterocycle—confers distinct conformational advantages over larger cyclic amines like piperidine. Its high ring strain (~25 kcal/mol) and puckered geometry induce:
The 4-ethoxy-3-methoxybenzyl substitution on the azetidine nitrogen provides a lipophilic electron-rich aromatic system. This moiety mimics natural ligands for neurotransmitter receptors and may confer antioxidant properties through radical scavenging.
Pyrazine (6-Membered Diazine):Pyrazine is an electron-deficient, symmetric diazine with a dipole moment of ~0 Debye due to its symmetric resonance. Its nitrogen atoms at positions 1 and 4 act as hydrogen-bond acceptors, facilitating interactions with Asp/Glu residues in enzymatic pockets. Clinically, pyrazine features in FDA-approved drugs:
Table 2: Marketed Drugs Containing Pyrazine and Azetidine Motifs
Drug Name | Heterocyclic Components | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Enasidenib | Pyrazine | Acute myeloid leukemia | Isocitrate dehydrogenase 2 (IDH2) |
Gedatolisib | Pyrazine | Breast cancer | PI3K/mTOR kinases |
Azetidine derivatives* | Azetidine | Neurological disorders | σ1 Receptors, ion channels |
Ligustrazine | Pyrazine (tetramethyl) | Cerebral ischemia | Platelet aggregation inhibition |
*Note: Azetidine-containing drugs are in advanced clinical trials but not yet FDA-approved as of 2025.
Pyrazine’s low pKa (0.65) ensures negligible protonation at physiological pH, enhancing blood-brain barrier penetration—a critical feature for CNS-targeted therapeutics. In the hybrid compound, the pyrazin-2-yl group at C3 of the oxadiazole contributes electron-withdrawing character and potential metal-chelating properties [1] [4].
Hybrid heterocyclic architectures merge pharmacophores with complementary biological activities to address multifactorial diseases through polypharmacology. The strategic combination of 1,2,4-oxadiazole, azetidine, and pyrazine in a single molecule enables:
The oxalate counterion further enhances crystallinity and dissolution kinetics, crucial for oral bioavailability. Bioisosteric principles guided this design:
"Heterocyclic rings can serve as bioisosteres, which are chemical groups that have similar size and electronic properties but different structures. Medicinal chemists can replace one heterocycle with another to optimize a drug's properties or reduce toxicity" [9].
Specifically:
This hybrid approach is validated by clinical successes such as gedatolisib (pyrazine-oxadiazole hybrid) and preclinical azetidine-containing σ1 receptor agonists. The compound’s structural complexity—measured by Fsp3 = 0.31—suggests conformational flexibility conducive to high target selectivity and reduced off-target effects. Synthetic accessibility via sequential nucleophilic substitutions on cyanuric chloride derivatives enables rapid analog generation for lead optimization [3] [5] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9